N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide
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Overview
Description
N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes benzoylamino, methylphenyl, chloro, and iodobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by chlorination and iodination reactions. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction kinetics and improve selectivity. These systems allow for precise control over reaction parameters, resulting in higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce benzoic acid derivatives and amines .
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[4-(benzoylamino)-3-methylphenyl]-2-iodobenzamide
- 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research and industrial purposes .
Properties
Molecular Formula |
C21H16ClIN2O2 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C21H16ClIN2O2/c1-13-11-16(24-21(27)17-12-15(23)7-9-18(17)22)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26) |
InChI Key |
JXYFPHKDGLSEOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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